4-(2-Bromoethyl)-2-fluoro-1-methylsulfanylbenzene
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Overview
Description
4-(2-Bromoethyl)-2-fluoro-1-methylsulfanylbenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a fluorine atom, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-fluoro-1-methylsulfanylbenzene typically involves the following steps:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The fluorine atom can be introduced via nucleophilic aromatic substitution, where a nucleophile such as fluoride ion displaces a leaving group on the benzene ring.
Thioether Formation: The methylsulfanyl group can be introduced by reacting the benzene ring with a thiol or a thioether precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic and nucleophilic substitution reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-fluoro-1-methylsulfanylbenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Amino, thio, and alkoxy-substituted benzene derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-2-fluoro-1-methylsulfanylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-fluoro-1-methylsulfanylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)phenol: Similar structure but lacks the fluorine and methylsulfanyl groups.
2-Bromoethyl acrylate: Contains a bromoethyl group but has an acrylate moiety instead of a benzene ring.
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: Contains multiple fluorine atoms and a phenoxy group.
Uniqueness
The presence of both a bromoethyl and a methylsulfanyl group allows for diverse chemical transformations, while the fluorine atom enhances its stability and reactivity .
Properties
CAS No. |
919360-43-3 |
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Molecular Formula |
C9H10BrFS |
Molecular Weight |
249.15 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-fluoro-1-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFS/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
ICCNYUHPUVEZKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CCBr)F |
Origin of Product |
United States |
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